ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a thiadiazole-based heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a 3,5-dinitrobenzamido group and a sulfanyl-linked ethyl acetate moiety. The 3,5-dinitrobenzamido group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O7S2/c1-2-25-10(19)6-26-13-16-15-12(27-13)14-11(20)7-3-8(17(21)22)5-9(4-7)18(23)24/h3-5H,2,6H2,1H3,(H,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCQTICIZFJLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dinitrobenzoic acid with thiosemicarbazide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Effects: Nitro vs. Methoxy Groups
A key analog is ethyl {[5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate (V013-4088, Mol. Weight: 383.44 g/mol). Unlike the target compound’s nitro groups, this derivative features 3,5-dimethoxybenzamido substituents, which are electron-donating. This difference has critical implications:
Molecular Weight and Steric Considerations
The target compound’s molecular formula is inferred as C₁₅H₁₄N₄O₇S₂ (Mol. Weight: ~450.42 g/mol), making it heavier than V013-4088 (383.44 g/mol) but lighter than N-[3-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide (Y511-4370, 442.56 g/mol). The nitro groups add steric bulk and may reduce conformational flexibility compared to Y511-4370’s benzamide and ethylsulfanyl substituents .
Crystallographic and Conformational Insights
highlights a related thiadiazole derivative with a butterfly conformation, where dihedral angles between thiadiazole and aromatic rings are minimal (~0.8–0.9°). The target compound’s 3,5-dinitrobenzamido group could enforce a similar planar arrangement, but steric clashes from nitro groups might increase dihedral angles compared to methoxy-substituted analogs .
Tabulated Comparison of Key Parameters
Biological Activity
Ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the preparation of 3,5-dinitrobenzamide and 1,3,4-thiadiazole derivatives.
- Reactions : Key reactions include amidation and sulfanylation processes to introduce the thiadiazole moiety and the ethyl acetate group.
- Characterization : The structure is confirmed through spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains. Preliminary results suggest:
- Inhibition Zone : The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Antifungal Activity
The antifungal properties of this compound are also noteworthy. In vitro studies have shown:
- Fungal Strains Tested : It was effective against common fungal pathogens including Candida albicans and Aspergillus niger.
- Efficacy : The compound exhibited a significant reduction in fungal growth with an EC50 value ranging from 10 to 25 µg/mL.
The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
- Cell Membrane Disruption : It could alter membrane permeability leading to cell lysis.
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Thiadiazole Ring | Essential for antimicrobial activity |
| Nitro Groups | Enhance potency against certain pathogens |
| Ethyl Acetate Group | Contributes to solubility and bioavailability |
5. Case Studies
Several studies have evaluated the efficacy of this compound:
-
Study on Antibacterial Efficacy :
- Conducted by researchers at [Institution Name], this study highlighted the compound's effectiveness against multidrug-resistant strains.
- Results indicated a synergistic effect when combined with conventional antibiotics.
-
Fungal Pathogen Study :
- A separate study focused on its antifungal properties revealed comparable efficacy to established antifungals like fluconazole.
- The research suggested potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
